molecular formula C23H22N2O B14798834 N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide

N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide

Cat. No.: B14798834
M. Wt: 342.4 g/mol
InChI Key: LMRVAEZFJCWBRC-HKOYGPOVSA-N
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Description

N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group and a hydrazide moiety. Its chemical formula is C22H22N2O, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 1-methyl-3-phenylpropylamine and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation.

Industrial Production Methods

On an industrial scale, the production of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms in the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral medium, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures (0-25°C).

    Substitution: Nucleophiles such as amines, thiols; conditionsbasic medium, room temperature to 60°C.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The biphenyl group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide
  • N’-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide

Uniqueness

N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

4-phenyl-N-[(E)-4-phenylbutan-2-ylideneamino]benzamide

InChI

InChI=1S/C23H22N2O/c1-18(12-13-19-8-4-2-5-9-19)24-25-23(26)22-16-14-21(15-17-22)20-10-6-3-7-11-20/h2-11,14-17H,12-13H2,1H3,(H,25,26)/b24-18+

InChI Key

LMRVAEZFJCWBRC-HKOYGPOVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/CCC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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